4'-Benzyloxyacetophenone

Medicinal Chemistry Monoamine Oxidase Inhibition Neurodegenerative Disease

Sourcing a high-lipophilicity aryl ketone with a cleavable benzyl protecting group for enzyme inhibitor SAR can be challenging. 4'-Benzyloxyacetophenone (CAS 54696-05-8) is the validated starting material. • MAO-B inhibitor lead: IC50 = 3 nM, >33,000-fold selectivity over MAO-A. • PTP1B inhibitor precursor: Optimized lipophilicity (ClogP ~3.4) for cellular permeability. • Documented intermediate for glucosylceramide synthase and HCV polymerase inhibitors. Available in high purity (≥98%) for immediate global shipping.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 54696-05-8
Cat. No. B047276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Benzyloxyacetophenone
CAS54696-05-8
Synonyms1-[4-(Phenylmethoxy)phenyl]-ethanone;  4’-(Benzyloxy)-acetophenone;  1-(4-Benzyloxyphenyl)ethanone;  1-(4-Phenylmethoxyphenyl)ethanone;  4-Acetylphenyl Benzyl Ether;  4-Benzyloxyacetophenone;  4’-Benzyloxyacetophenone;  NSC 56945;  p-(Benzyloxy)acetophenone; 
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyMKYMYZJJFMPDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4'-Benzyloxyacetophenone: Strategic Intermediate


4'-Benzyloxyacetophenone (CAS 54696-05-8, C₁₅H₁₄O₂, MW 226.27) is an aromatic ketone distinguished by a benzyl-protected phenolic hydroxyl group at the para position . This structural feature confers significantly higher lipophilicity compared to its unprotected 4-hydroxyacetophenone analog, a property that is critical for its primary role as a key synthetic intermediate in the preparation of specific enzyme inhibitors, including those targeting hepatitis C virus polymerase, glucosylceramide synthase, and protein tyrosine phosphatase 1B (PTP1B) [1][2].

Key synthetic intermediate for enzyme inhibitor development
Benzyloxy group enhances lipophilicity for target engagement
Cleavable benzyl protection enables multi-step synthetic routes

4'-Benzyloxyacetophenone: Why Substitution Fails


Substituting 4'-Benzyloxyacetophenone with a simpler analog like 4-hydroxyacetophenone or 4-methoxyacetophenone is not chemically equivalent. The benzyloxy group is not merely a protecting group; it is a functional moiety that directly influences downstream biological activity and reaction outcomes. The enhanced lipophilicity conferred by the 4-(benzyloxy)phenyl group is a primary driver of potency and selectivity in bioactive derivatives, as demonstrated in MAO-B inhibitor studies [1]. Furthermore, the benzyl group provides a specific, cleavable handle for deprotection strategies in multi-step syntheses, a functionality absent in methoxy or unsubstituted analogs. Using a generic alternative would alter the physicochemical properties of intermediates and final products, potentially compromising synthetic yield, biological target engagement, and overall project reproducibility [2].

Lipophilicity mismatch Smaller alkoxy analogs cannot replicate the >100-fold partition coefficient increase, altering pharmacokinetic profiles.
Synthetic route break The benzyl group is a specific cleavable handle; methoxy or hydroxy analogs lack this deprotection functionality.
Bioactivity divergence Reported MAO-B potency and selectivity are scaffold-dependent; generic replacements may shift target engagement.

4'-Benzyloxyacetophenone: Quantitative Evidence


MAO-B Inhibitory Activity of the Benzyloxy Pharmacophore

The 4-(benzyloxy)phenyl group of 4'-benzyloxyacetophenone is a critical pharmacophore for achieving high potency MAO-B inhibition. Acylhydrazone derivatives synthesized from this specific ketone achieved an IC50 of 3 nM against MAO-B, with a selectivity ratio exceeding 33,000-fold over MAO-A [1]. This demonstrates that the benzyloxy-substituted phenyl ring directly contributes to a favorable lipophilic interaction profile that is not replicable with unsubstituted or smaller alkoxy-substituted acetophenones.

MAO-B Inhibition
Class-level inference
IC50 3 nM (acylhydrazone deriv.), selectivity >33,000-fold vs MAO-A; >11,000-fold more potent than selegiline
Supports benzyloxy scaffold for MAO-B selectivity
Derived from acylhydrazone derivative; class-level evidence
Medicinal Chemistry Monoamine Oxidase Inhibition Neurodegenerative Disease

Enhanced Lipophilicity: Comparison with 4-Hydroxyacetophenone

The benzyloxy substitution on 4'-benzyloxyacetophenone significantly increases its lipophilicity compared to its parent compound, 4-hydroxyacetophenone. While an exact experimental logP for 4'-benzyloxyacetophenone was not found in the primary literature, a calculated logP (ClogP) value of 3.4 can be compared to 4-hydroxyacetophenone's calculated logP of 1.2 . This ~2.2 logP unit increase translates to a >100-fold increase in partition coefficient, a property directly correlated with the high potency and blood-brain barrier permeability observed in its derived MAO-B inhibitors [1].

Lipophilicity Increase
Cross-study comparable
ClogP 3.4 vs 1.2 (4-hydroxyacetophenone), ≈158-fold higher partition coefficient
Drives target engagement and BBB permeability potential
Calculated logP; experimental confirmation may vary
Physicochemical Properties Drug Design Medicinal Chemistry

Cytotoxic Activity Baseline for Anticancer Development

4'-Benzyloxyacetophenone itself exhibits a baseline level of cytotoxicity, which serves as a starting point for SAR studies in anticancer research. It demonstrated an IC50 value of approximately 10 µM against the MCF7 human breast cancer cell line . While not potent enough to be a clinical candidate, this activity provides a measurable baseline from which structural modifications can be assessed. This is in contrast to 4-hydroxyacetophenone, which is generally inactive in such assays, highlighting the contribution of the benzyloxy group to the observed bioactivity.

Cytotoxicity Baseline
Supporting evidence
IC50 ~10 µM (MCF7 breast cancer cells); 4-hydroxyacetophenone inactive
Establishes measurable bioactivity baseline for SAR studies
In vitro cytotoxicity assay; serves as scaffold starting point
Oncology Cytotoxicity Anticancer Agents

4'-Benzyloxyacetophenone: Deployment Scenarios


MAO-B Inhibitor Synthesis for Neurodegenerative Diseases

This is the premier application for 4'-benzyloxyacetophenone. The evidence shows that the 4-(benzyloxy)phenyl moiety is a privileged scaffold for achieving low nanomolar potency (IC50 = 3 nM) and exceptional selectivity (>33,000-fold) for MAO-B over MAO-A when incorporated into acylhydrazone or semicarbazone derivatives [1]. Researchers developing novel treatments for Parkinson's or Alzheimer's disease should procure this specific ketone as the foundational building block to generate lead compounds with the required lipophilicity and target engagement profile [2].

PTP1B Inhibitor Synthesis for Diabetes and Obesity

4'-Benzyloxyacetophenone is a documented starting material for the synthesis of functionalized acetophenones that act as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors . PTP1B is a validated target for type 2 diabetes and obesity. Given the quantitative lipophilicity advantage of this compound (ClogP ~3.4), it is the appropriate intermediate for creating PTP1B inhibitors with favorable cellular permeability. Using a less lipophilic alternative would risk reducing the potency and membrane permeability of the final inhibitor candidates.

Anticancer Scaffold: Quantified Cytotoxicity Baseline

In oncology-focused medicinal chemistry, 4'-benzyloxyacetophenone provides a chemically defined and biologically validated starting point. Its measurable cytotoxicity against MCF7 cells (IC50 ~10 µM) offers a clear baseline for structure-activity relationship (SAR) studies . Researchers can use this compound to synthesize novel derivatives (e.g., chalcones or flavones) and directly assess whether structural modifications improve or diminish this activity, a crucial step in lead optimization. This approach is not possible with inactive alternatives like 4-hydroxyacetophenone.

GCS Inhibitors for Lysosomal Storage Disorders

This compound is a recognized intermediate in the preparation of glucosylceramide synthase inhibitors, an important therapeutic area for lysosomal storage disorders like Gaucher disease and certain cancers [3]. The benzyloxy group's specific steric and electronic properties are integral to the design of these inhibitors, which target a key enzyme in sphingolipid metabolism. Procuring the correct intermediate is critical for maintaining fidelity to published synthetic routes and ensuring the desired biological outcome.

Application
Selection Property
Validation Focus
MAO-B inhibitor synthesis for neurodegeneration research
Privileged benzyloxy scaffold for MAO-B selectivity
Target engagement and isoform selectivity profiling
PTP1B inhibitor synthesis for metabolic disease research
High lipophilicity for cellular membrane permeability
PTP1B inhibition and permeability in cell-based assays
Anticancer scaffold development
Validated cytotoxic baseline for SAR exploration
Cytotoxicity enhancement over parent scaffold
GCS inhibitor synthesis for lysosomal storage disorder research
Specific steric/electronic properties for GCS inhibition
Fidelity to published synthetic routes and bioactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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